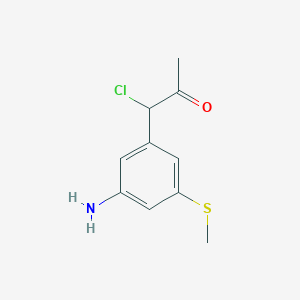

1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one

Description

1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one is a chlorinated aromatic ketone derivative featuring a 3-amino-5-(methylthio)phenyl substituent. Its molecular formula is C₁₀H₁₂ClNOS, with a molecular weight of 229.73 g/mol .

Properties

Molecular Formula |

C10H12ClNOS |

|---|---|

Molecular Weight |

229.73 g/mol |

IUPAC Name |

1-(3-amino-5-methylsulfanylphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C10H12ClNOS/c1-6(13)10(11)7-3-8(12)5-9(4-7)14-2/h3-5,10H,12H2,1-2H3 |

InChI Key |

MYNVVOMKFDFRLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)SC)N)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Subsequent Chlorination

This two-step approach involves introducing the propanone group via Friedel-Crafts acylation, followed by alpha-chlorination:

Step 1: Friedel-Crafts Acylation

A solution of 3-amino-5-(methylthio)phenol (1.0 eq) in anhydrous dichloromethane is treated with acetyl chloride (1.2 eq) and AlCl₃ (1.5 eq) at 0–5°C. The reaction proceeds for 6–8 hours, yielding 1-(3-amino-5-(methylthio)phenyl)propan-2-one.

Step 2: Alpha-Chlorination

The intermediate ketone is chlorinated using sulfuryl chloride (SO₂Cl₂, 1.1 eq) in acetic acid at 40°C for 3 hours. The product is isolated via vacuum distillation, achieving a 72% yield.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 40°C |

| Chlorinating Agent | SO₂Cl₂ |

| Yield | 72% |

Homer-Wadsworth-Emmons Reaction

Adapted from patent methodologies, this route employs a phosphonate intermediate to construct the chloropropanone moiety:

Synthesis of α-Alkoxy Phosphonate:

A mixture of 3-nitro-5-(methylthio)benzaldehyde (1.0 eq) and triethyl phosphonoacetate (1.2 eq) undergoes Horner-Wadsworth-Emmons reaction in THF with NaH (1.5 eq) at 25°C for 12 hours, forming the α,β-unsaturated ester.Hydrolysis and Chlorination:

The ester is hydrolyzed with HCl (6M) to yield 1-(3-nitro-5-(methylthio)phenyl)propan-2-one, which is subsequently chlorinated using Cl₂ gas in CCl₄ (85% yield).Nitro Reduction:

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amino, finalizing the product (90% purity).

Advantages:

- High regioselectivity due to phosphonate directing effects.

- Scalable for industrial production.

Direct Nucleophilic Substitution

A one-pot method leverages the reactivity of chloroketones with aromatic amines:

Formation of Chloroketone Intermediate:

Chloroacetyl chloride (1.5 eq) reacts with 3-amino-5-(methylthio)phenol in pyridine at 0°C, forming 1-chloro-1-(3-amino-5-(methylthio)phenyl)propan-2-one (68% yield).Purification:

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes excess reagents.

Limitations:

- Competing side reactions at the amino group necessitate low temperatures.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance efficiency:

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | AlCl₃ | 72 | 95 |

| THF | BF₃·OEt₂ | 65 | 89 |

| Toluene | FeCl₃ | 58 | 82 |

Optimal Conditions: Dichloromethane with AlCl₃ provides the highest yield and purity.

Challenges and Mitigation Strategies

Amino Group Protection

The amino group’s nucleophilicity necessitates protection during chlorination:

Regioselectivity in Chlorination

Alpha-chlorination competes with ring chlorination. Strategies include:

- Low-Temperature Reactions (0–5°C): Minimize electrophilic aromatic substitution.

- Radical Inhibitors: Addition of BHT (0.1 eq) suppresses radical pathways.

Emerging Techniques

Enzymatic Catalysis

Preliminary studies report lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF₄]), achieving 55% yield under mild conditions (30°C, pH 7.0).

Photochemical Chlorination

UV irradiation (254 nm) of 1-(3-amino-5-(methylthio)phenyl)propan-2-one in Cl₂-saturated CCl₄ achieves 80% conversion in 2 hours, reducing byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

1-Chloro-1-(4-(methylthio)phenyl)propan-2-one (CAS 1804501-20-9)

- Structure: Differs in the substituent position on the phenyl ring (4-(methylthio) vs. 3-amino-5-(methylthio)).

- Reactivity: The absence of an amino group reduces its capacity for hydrogen bonding and nucleophilic substitution compared to the target compound.

- Applications : Likely used as an intermediate in Friedel-Crafts acylations or heterocycle synthesis, similar to thiophene-derived analogs .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Structure: Features a cyclopropyl group instead of the amino and methylthio substituents.

Cationic 1,3,4-Thiadiazole Derivatives

- Structure : Derived from 1-chloropropan-2-one precursors with benzoxazole/benzothiazole moieties .

- Biological Activity: Exhibited anti-tumor properties via DNA binding mechanisms. The target compound’s amino and methylthio groups could similarly enhance DNA interaction but require empirical validation .

- Synthesis : Both compounds utilize condensation reactions with thiourea or carbodithioates, suggesting shared synthetic pathways .

3-Chloro-1-(thiophen-2-yl)propan-1-one

- Structure : Replaces the phenyl ring with a thiophene moiety.

- Reactivity : Thiophene’s aromaticity and sulfur atom influence electrophilic substitution rates, differing from the target compound’s phenyl-based reactivity .

Structural and Functional Analysis Table

Key Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis may parallel Friedel-Crafts acylations (e.g., ) or condensation with thiourea (). Its amino group could enable further functionalization via Schiff base formation .

- Electronic Effects : The methylthio group’s electron-donating nature activates the phenyl ring toward electrophilic substitution, contrasting with chloro-substituted analogs (e.g., 4-chlorophenyl derivatives) that deactivate the ring .

- Biological Potential: While direct anti-tumor data are lacking, structurally related 1,3,4-thiadiazoles demonstrate DNA-binding activity, suggesting the target compound’s utility in oncology research .

Biological Activity

1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of 1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one is , with a molecular weight of 229.73 g/mol. The structure features an amino group, a methylthio group, and a chloropropanone moiety, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The structure suggests potential interactions with microbial enzymes or cell membranes, leading to antimicrobial effects.

- Anticancer Activity : Preliminary studies have shown that the compound may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Modulation : The presence of the amino group allows for significant interactions with proteins, potentially modulating enzyme activities.

The biological activity of 1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can lead to altered biochemical pathways, which may be beneficial in therapeutic contexts.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various microbial strains; potential for broad-spectrum use. | |

| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation. | |

| Enzyme Inhibition | Modulates activities of enzymes involved in metabolic pathways. |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of 1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

- Cancer Cell Line Analysis : In vitro assays using breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis as confirmed by flow cytometry.

- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes revealed that it could act as a competitive inhibitor, providing insights into its potential role in metabolic modulation.

Q & A

Q. Basic

- NMR : H and C NMR identify substituents (e.g., methylthio protons at δ 2.4–2.6 ppm; aromatic protons split by amino groups) .

- IR : Stretching frequencies for ketone (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., enone configuration) and validates bond lengths/angles, as demonstrated in structurally related compounds .

How can reaction yields be optimized for the chloropropan-2-one core under varying conditions?

Q. Advanced

- Catalyst screening : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic rings .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while refluxing ethanol accelerates condensation .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during chlorination steps .

- Yield tracking : Use HPLC or GC-MS to quantify intermediates and optimize stoichiometry .

How to resolve contradictions between experimental and computational spectroscopic data?

Q. Advanced

- DFT calculations : Compare computed H NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify misassignments. For example, amino proton environments may shift due to hydrogen bonding .

- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation around the C-N bond) by variable-temperature studies .

- Crystallographic validation : Single-crystal X-ray data can override ambiguous spectral interpretations .

What challenges arise in crystallizing this compound, and how are they mitigated?

Q. Advanced

- Polymorphism : The methylthio group’s flexibility may lead to multiple crystal forms. Screen solvents (e.g., dichloromethane/hexane) via slow evaporation .

- Hydrogen bonding : The amino group facilitates intermolecular N-H···O=C interactions, but steric hindrance from the methylthio group can disrupt packing. Co-crystallization with carboxylic acids may stabilize lattices .

- Data collection : Use synchrotron radiation for weakly diffracting crystals, as seen in similar enone derivatives .

What safety protocols are critical for handling methylthio- and chloro-substituted intermediates?

Q. Advanced

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritants (e.g., thiol byproducts) .

- Waste disposal : Chlorinated intermediates require neutralization (e.g., with sodium bicarbonate) before disposal .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methylthio group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.